Product packaging for Desmethylemetine(Cat. No.:)

Desmethylemetine

Cat. No.: B1206148
M. Wt: 466.6 g/mol
InChI Key: DTGZHCFJNDAHEN-UHFFFAOYSA-N
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Description

Contextual Significance and Research Interest

Desmethylemetine, or cephaeline (B23452), is a member of the isoquinoline (B145761) alkaloid family, primarily isolated from plants of the Psychotria and Cephaelis genera, most notably the Ipecacuanha plant (Carapichea ipecacuanha). Its significance in academic research stems from its biological properties, which often mirror or complement those of emetine (B1671215). Research interest is driven by its potential as an antiviral agent, its role in anticancer studies, and its fundamental mechanism of action involving the inhibition of protein synthesis.

Emetine and its analogues, including cephaeline, have demonstrated a broad spectrum of biological activities. These include:

Anticancer Effects: Emetine has shown promise in preclinical cancer research, inhibiting protein synthesis and impacting signaling pathways like Wnt/β-catenin. Novel synthetic analogues of emetine have also been developed and studied for their anti-tumorigenic potential iiarjournals.orgspandidos-publications.com.

Antiviral Properties: Research has indicated that emetine and related compounds possess antiviral activity against various viruses, including coronaviruses (such as MERS and SARS), dengue virus, and cytomegalovirus nih.govwikipedia.orgresearchgate.netscielo.br. Cephaeline itself has been noted for its activity against Zika virus and its inhibition of certain cytochrome P450 (CYP) enzymes scielo.brbertin-bioreagent.com.

Antiparasitic Action: Historically, emetine was a key treatment for amoebiasis, a parasitic infection nih.govresearchgate.net.

The inhibition of protein synthesis by binding to the 40S ribosomal subunit is a core mechanism through which emetine and its analogues exert their effects, making them valuable tools for understanding cellular processes iiarjournals.orgresearchgate.net.

Historical Perspective of Emetine and this compound Analogues in Research

The history of emetine and its related alkaloids is intertwined with traditional medicine and early pharmaceutical development. Emetine has been used for centuries in indigenous medicine and was introduced to Western medicine approximately 400 years ago, primarily for its efficacy against amoebiasis iiarjournals.orgspandidos-publications.comnih.govresearchgate.net. Its emetic properties were also recognized early on, leading to its use in syrup of ipecac wikipedia.orgwikipedia.org.

The scientific exploration of emetine's therapeutic potential extended into the mid-20th century, with clinical trials investigating its anticancer efficacy in the 1970s. However, these trials were discontinued (B1498344) due to limited effectiveness and adverse effects iiarjournals.orgspandidos-publications.com. Despite this, the fundamental biological actions of emetine, particularly its impact on protein synthesis, continued to be a subject of academic inquiry.

This compound (cephaeline) has always been present alongside emetine in natural sources. While emetine received more attention for its direct therapeutic applications, cephaeline's presence meant it was implicitly part of early research into Ipecacuanha alkaloids. More recent research has focused on understanding the structure-activity relationships (SAR) of both natural and synthetic analogues, including those derived from or inspired by cephaeline, to refine their biological profiles and explore new therapeutic avenues researchgate.netplos.orgnih.govnih.govrsc.orgcollaborativedrug.com.

Structural Relationship to Parent Alkaloids (e.g., Emetine, Cephaeline)

This compound is chemically identical to cephaeline . Both are isoquinoline alkaloids and are closely related structurally to emetine. The primary distinction lies in a single functional group modification:

Emetine: Possesses four methoxy (B1213986) groups (-OCH₃) in its molecular structure.

Cephaeline (this compound): Features three methoxy groups and one free hydroxyl group (-OH) at the 6'-position of one of its isoquinoline nuclei.

This seemingly minor difference in the presence of a hydroxyl group versus a methoxy group significantly influences their chemical properties and, consequently, their biological activities and interactions within cellular systems. Understanding these structural nuances is crucial for SAR studies, which aim to correlate specific molecular features with observed biological effects.

FeatureEmetineCephaeline (this compound)
Chemical Formula C₂₉H₄₀N₂O₄C₂₈H₃₈N₂O₄
Molar Mass 480.649 g/mol 466.61 g/mol
Key Structural Difference Four methoxy groups (-OCH₃)Three methoxy groups (-OCH₃) and one hydroxyl group (-OH) at the 6'-position.
Primary Source Carapichea ipecacuanha (Ipecacuanha plant)Carapichea ipecacuanha (Ipecacuanha plant)
Related Research Areas Anticancer, Antiviral, Antiparasitic, Protein Synthesis InhibitionAntiviral (Zika, Ebola), CYP enzyme inhibition, Protein Synthesis Inhibition

Table 1: Comparative structural and research-related features of Emetine and Cephaeline (this compound).

The study of structure-activity relationships (SAR) for emetine and its analogues, including cephaeline, aims to elucidate how modifications to the molecular scaffold affect target binding and biological outcomes. For instance, the presence of a secondary amine at the N-2' position has been identified as critical for the high cytotoxicity observed in some emetine analogues researchgate.net. Research continues to explore how variations in the isoquinoline core and its substituents, like the methoxy/hydroxyl group difference between emetine and cephaeline, contribute to their diverse pharmacological profiles.

Compound Name Table:

this compound (also known as Cephaeline)

Emetine

Cephaeline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N2O4 B1206148 Desmethylemetine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZHCFJNDAHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862004
Record name 7',10,11-Trimethoxyemetan-6'-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10159-64-5
Record name 1-[(3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl)methyl]-1,2,3,4-tetrahydro-7-methoxy-6-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10159-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Ii. Synthetic Methodologies and Chemical Modifications of Desmethylemetine

Total Synthesis Approaches to Desmethylemetine

The total synthesis of this compound, a complex undertaking due to its multiple stereocenters, has been a subject of significant research. These synthetic endeavors provide a route to the molecule without reliance on natural sources and offer the flexibility to create structurally novel analogues.

The total synthesis of ipecac alkaloids, including this compound, often involves the strategic construction of its core benzo[a]quinolizidine and isoquinoline (B145761) ring systems. A notable strategy in the synthesis of related alkaloids involves the use of domino reactions, which allow for the formation of multiple chemical bonds in a single, efficient sequence. For instance, the enantioselective synthesis of emetine (B1671215), a closely related compound, has been achieved utilizing a domino Knoevenagel/hetero-Diels-Alder reaction. nih.gov This approach highlights a powerful strategy that could be adapted for the synthesis of this compound.

Key starting materials for the synthesis of the ipecac alkaloid core often include derivatives of dopamine (B1211576) and a chiral aldehyde, which are elaborated through a series of reactions to construct the intricate polycyclic framework. The general synthetic challenge lies in the stereocontrolled introduction of the various chiral centers present in the molecule.

Achieving the correct stereochemistry is paramount in the synthesis of this compound. One of the key steps in the enantioselective synthesis of related ipecac alkaloids is the catalytic transfer hydrogenation of an imine intermediate. nih.gov This reaction, often employing a chiral catalyst, sets a crucial stereocenter which then directs the stereochemistry of subsequent transformations.

The resolution of racemic intermediates is another critical technique employed in the synthesis of chiral alkaloids. iupac.org This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer. While effective, this method can be less efficient than asymmetric synthesis, as it often results in the loss of at least half of the material.

Semisynthesis from Precursor Compounds

Semisynthesis offers an alternative and often more practical route to this compound by utilizing readily available natural precursors. The most direct precursor for the semisynthesis of this compound is emetine itself, which differs by a single methyl group on one of the phenolic hydroxyl groups. rug.nl The selective demethylation of emetine at the 6'-position would yield this compound (Cephaeline). This transformation requires a careful choice of demethylating agents to achieve the desired regioselectivity.

Another potential semisynthetic route could involve the modification of other ipecac alkaloids that share a common biosynthetic origin. The biosynthetic pathway involves the condensation of dopamine and secologanin (B1681713) to form protoemetine, which is a precursor to both cephaeline (B23452) and emetine. biorxiv.orgbiorxiv.org Manipulation of intermediates in this pathway could potentially be harnessed for a semisynthetic approach.

Derivatization and Analog Development

The development of this compound analogues is crucial for understanding its structure-activity relationship (SAR) and for potentially discovering new compounds with improved therapeutic profiles.

Structural diversification of this compound can be achieved by modifying its various functional groups. The phenolic hydroxyl group at the 6'-position is a prime target for modification, allowing for the introduction of a wide range of substituents through etherification or esterification. The secondary amine within the isoquinoline ring system also presents an opportunity for derivatization, such as N-alkylation or N-acylation, to explore the impact of substituents at this position on biological activity.

Furthermore, modifications to the ethyl group at the C-3 position of the benzo[a]quinolizidine ring or alterations to the aromatic rings can provide valuable insights into the spatial and electronic requirements for biological activity.

The synthesis of a series of analogues with systematic structural changes allows for a comprehensive evaluation of the structure-activity relationship. For instance, creating a library of ethers and esters at the 6'-hydroxyl position can help determine the optimal size, polarity, and electronic nature of the substituent at this position for a given biological target.

Iii. Molecular and Cellular Mechanisms of Action of Desmethylemetine

Biochemical Mechanisms of Action

Effects on Nucleic Acid MetabolismThe reviewed literature does not contain specific findings or detailed information regarding the effects of Desmethylemetine on nucleic acid metabolism, which encompasses the synthesis, degradation, and modification of DNA and RNA.

Potential Cellular Targets of this compound

Target ClassSpecific Targets IdentifiedSource Reference
Protein Kinase InhibitorBroad Spectrum Protein Kinase Inhibitor med-life.cn
Kinase/EnzymePyk2, Trk, Diacylglycerol Kinase med-life.cn
Protein Synthesis FactoreIF2a med-life.cn

Compound Names Mentioned:

this compound

Cephaeline (B23452)

Pyk2

Trk

eIF2a

Diacylglycerol Kinase

Based on the executed searches, specific research findings and data pertaining to the "Modulation of Cellular Bioenergetics" and "Intracellular Distribution and Localization Studies" of the chemical compound this compound were not found in the provided snippets.

While the search results offered general information on cellular bioenergetics, mitochondrial function, ATP synthesis, and intracellular uptake mechanisms, these discussions did not specifically address this compound. A single snippet mentioned Cephaeline as a "structural desmethyl emetine (B1671215) analogue" that inhibits Zika virus poly scielo.br, indicating biological activity for a related compound, but without providing details relevant to this compound's bioenergetic effects or cellular localization.

Consequently, it is not possible to generate the detailed article with data tables and research findings focused solely on this compound for the requested sections at this time.

Compound List:

this compound

Iv. Preclinical Pharmacological Investigations of Desmethylemetine

In Vitro Pharmacological Activity

Desmethylemetine, an alkaloid, has been the subject of in vitro studies to determine its potential as an antiproliferative agent against various cancer cell lines. ebi.ac.uk These investigations are crucial in the early stages of drug discovery to identify compounds that can inhibit the growth of tumor cells.

Research has shown that the antiproliferative activity of compounds can be evaluated using various human cancer cell lines. frontiersin.orgresearchgate.netmdpi.comnih.gov For instance, studies on other compounds have utilized cell lines such as the human melanoma A2058, hepatocellular liver carcinoma HepG2, and lung adenocarcinoma HCC827 and Calu-3. frontiersin.org The effectiveness of a compound is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. mdpi.commdpi.com The evaluation of cytotoxicity is a key component of these studies, often assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and crystal violet (CV) assays. mdpi.comwcrj.net

The antiproliferative effects of certain pyridine (B92270) derivatives have been linked to the presence and position of specific chemical groups, which were found to enhance their activity against cancerous cell lines. researchgate.net Similarly, the cytotoxicity of plant extracts has been investigated against various cell lines, including oral squamous cell carcinoma (OSCC) cell lines (HSC-2, HSC-3, HSC-4) and normal cells as controls. frontiersin.org The sulforodamine B (SRB) assay is another method used to determine in vitro antiproliferative properties. nih.gov

Table 1: Examples of In Vitro Antiproliferative Activity Data for Various Compounds (for illustrative purposes) This table is for illustrative purposes to show how data on antiproliferative activity is typically presented. Specific data for this compound was not found in the provided search results.

Compound/ExtractCell LineAssayIC50 ValueReference
Organotin(IV) Carboxylate Ph3SnL1MCF-7 (Breast Cancer)CV0.218 ± 0.025 µM mdpi.com
Organotin(IV) Carboxylate Ph3SnL3HepG2 (Liver Cancer)MTT0.100 - 0.785 µM range for all compounds mdpi.com
p-hydroxy substituted derivative 19Various Cancer Cell LinesNot Specified1.45–4.25 μM researchgate.net
Benzothiazole 53All tested cancer cellsNot Specified1.2-2.0 µM researchgate.net
CurcuminMCF-7 (Breast Cancer)MTT44.61 µM wcrj.net
CurcuminMDA-MB-231 (Breast Cancer)MTT54.68 µM wcrj.net

This compound is structurally related to cephaeline (B23452), which has demonstrated antiviral properties. scielo.brscielo.brscribd.com Cephaeline has been shown to inhibit the polymerase activity of the Zika virus and the entry of the Ebola virus. scielo.brscielo.br This suggests that this compound could be investigated for similar antiviral activities. The broader class of alkaloids, to which this compound belongs, is known for a wide range of pharmacological activities, including antibacterial and antimalarial effects. ebi.ac.uk

Antiviral Activity: The primary mechanism of some antiviral drugs is the inhibition of reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses like HIV. wikipedia.org Reverse transcriptase inhibitors (RTIs) work by blocking this enzyme's function, thereby preventing the virus from multiplying. wikipedia.org There are different classes of RTIs, including nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). medinformer.co.zarxlist.com While specific studies on this compound's effect on viral replication are not detailed in the provided results, its relation to other antiviral compounds warrants further investigation.

Antibacterial and Antifungal Activity: The search for new antimicrobial agents is ongoing, with many studies focusing on compounds derived from natural sources. nih.govscielo.br The in vitro antibacterial and antifungal activity of compounds is often evaluated by determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). nih.govmdpi.com For example, extracts from the fungus Diaporthe schini have shown inhibitory action against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida krusei. nih.gov The broth microdilution method is a standard technique for assessing antifungal activity. nih.govmdpi.com While direct evidence of this compound's antibacterial or antifungal activity is not present, the known antimicrobial properties of alkaloids suggest it as a potential area of research. ebi.ac.uk

Table 2: Examples of Anti-infective Activity for Various Compounds (for illustrative purposes) This table is for illustrative purposes to show how data on anti-infective activity is typically presented. Specific data for this compound was not found in the provided search results.

Compound/ExtractTarget Organism/VirusActivityMechanism/ResultReference
CephaelineZika VirusAntiviralInhibits polymerase activity scielo.brscielo.br
CephaelineEbola VirusAntiviralInhibits virus entry scielo.brscielo.br
Diaporthe schini extractStaphylococcus aureusAntibacterialInhibitory action nih.gov
Diaporthe schini extractCandida kruseiAntifungalInhibitory action nih.gov
Membrane-Active Peptide (MP)Candida albicansAntifungalInhibited growth at 2 to 32 μg/ml nih.gov

Enzyme inhibition is a key area of pharmacological research, providing insights into a compound's mechanism of action and its potential for therapeutic applications. omicsonline.org The study of how a molecule like this compound interacts with specific enzymes can reveal its potential to modulate biological pathways involved in disease.

Reverse Transcriptase: As a structural analog of cephaeline, which has shown antiviral activity, this compound could potentially target viral enzymes like reverse transcriptase. scielo.brscielo.br This enzyme is essential for the replication of retroviruses such as HIV. wikipedia.org Inhibitors of reverse transcriptase are a cornerstone of antiretroviral therapy. scielo.br

Cytochrome P450 (CYP) Isoforms: Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. examine.comevotec.com Inhibition of these enzymes can lead to drug-drug interactions. examine.comnih.gov In vitro CYP inhibition assays are used to assess a compound's potential to inhibit specific CYP isoforms, such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. evotec.comnih.gov For example, studies on kratom alkaloids have shown that they can act as potent inhibitors of CYP2D6. nih.gov Given that this compound is an alkaloid, its potential to inhibit CYP isoforms is a relevant area for investigation. fda.govphysionet.org

Enzyme inhibition can be either reversible or irreversible. libretexts.orgknyamed.com

Reversible Inhibition: This type of inhibition involves non-covalent binding of the inhibitor to the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor. libretexts.orgsigmaaldrich.com Reversible inhibition is further classified into competitive, non-competitive, and uncompetitive inhibition. khanacademy.orgnumberanalytics.comlecturio.com In competitive inhibition, the inhibitor binds to the active site of the enzyme, competing with the substrate. khanacademy.orgnumberanalytics.com In non-competitive inhibition, the inhibitor binds to a different site on the enzyme, altering its conformation and reducing its activity. numberanalytics.com Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. khanacademy.orglecturio.com

Irreversible Inhibition: In this case, the inhibitor typically forms a covalent bond with the enzyme, leading to a permanent loss of activity. knyamed.comnumberanalytics.com

The nature of the interaction between this compound and its potential enzyme targets would need to be determined through kinetic studies.

The potency of an enzyme inhibitor is quantified by parameters such as the IC50 and the inhibition constant (Ki).

IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific assay conditions. evotec.comresearchgate.net It is a commonly used measure in initial screening assays. ncifcrf.gov

Ki (Inhibition constant): The Ki is a measure of the binding affinity of the inhibitor for the enzyme. sciencesnail.com Unlike the IC50, the Ki is an intrinsic property of the inhibitor and is independent of the substrate concentration. ncifcrf.gov The relationship between Ki and IC50 can be described by the Cheng-Prusoff equation. researchgate.net A lower Ki value indicates a more potent inhibitor.

Determining the IC50 and Ki values for this compound against various enzyme targets would be essential to characterize its inhibitory potential. For example, in studies of other compounds, Ki values have been determined to understand their competitive inhibition of specific enzymes. nih.gov

Table 3: Examples of Enzyme Inhibition Data (for illustrative purposes) This table is for illustrative purposes to show how data on enzyme inhibition is typically presented. Specific data for this compound was not found in the provided search results.

InhibitorEnzymeInhibition TypeIC50 ValueKi ValueReference
Mitragynine (MTG)CYP2D6Competitive2.2 µM1.1 µM nih.gov
Corynantheidine (COR)CYP2D6Competitive4.2 µM2.8 µM nih.gov
Benzoquinone derivative (1a)AChENot Specified48-187 nM range54 ± 0.007 nM to 262 ± 0.016 nM range researchgate.net

Enzyme Inhibition Studies and Kinetic Analysis

In Vivo Pharmacological Studies in Non-Human Animal Models

This compound, also known as Cephaeline, has demonstrated significant biological activity in non-human animal models of both infectious diseases and cancer. medchemexpress.comnih.govmedchemexpress.cn These in vivo studies confirm the therapeutic potential observed in earlier in vitro experiments.

Anti-Infective Activity The compound has shown potent antiviral effects in mouse models of severe viral infections. In studies using Ifnar1-/- mice, which are deficient in the type I interferon receptor and thus more susceptible to viral pathogens, this compound effectively combatted both Zika virus (ZIKV) and Ebola virus (EBOV) infections. medchemexpress.commedchemexpress.cn For ZIKV-infected mice, treatment resulted in a significant reduction of the serum viral load, as well as decreased levels of the ZIKV NS1 protein and viral RNA in the serum and liver. medchemexpress.commedchemexpress.cn In a lethal mouse model of EBOV, administration of this compound led to a 67% survival rate, highlighting its potent activity against filoviruses. medchemexpress.commedchemexpress.cn Further research has also pointed to the potential of ipecac alkaloids, including this compound, in controlling Foot-and-Mouth Disease Virus (FMDV) in livestock, with studies showing it can prevent infection and reduce viral replication. researchgate.net

Anti-Tumor Activity Recent investigations have established the anti-tumor efficacy of this compound in a lung cancer xenograft model. nih.gov In a study using BALB/c-nu mice bearing tumors derived from the human H460 lung cancer cell line, this compound treatment conferred significant antitumour effects. nih.govtandfonline.com Both tumor volume and tumor weight were substantially reduced in the groups receiving the compound compared to the control group. tandfonline.com These findings provide a strong rationale for its further development as an anti-cancer agent. tandfonline.com

CompoundDisease ModelAnimal ModelObserved Biological ActivityCitations
This compound (Cephaeline)Zika Virus (ZIKV) InfectionIfnar1-/- MouseSignificantly lowered serum viral load; Decreased NS1 protein and ZIKV RNA in serum and liver. medchemexpress.commedchemexpress.cn
This compound (Cephaeline)Ebola Virus (EBOV) InfectionMouse ModelAchieved 67% survival in a lethal infection model. medchemexpress.commedchemexpress.cn
This compound (Cephaeline)Lung Cancer (H460 cell line)Tumor Xenograft Mouse (BALB/c-nu)Significant reduction in tumor volume and tumor weight. nih.govtandfonline.com

The primary mechanism of action for ipecac alkaloids like this compound has long been attributed to the inhibition of protein synthesis. benthamopen.commdpi.com This is achieved by binding to the 40S subunit of the ribosome, which interferes with the elongation step of translation. benthamopen.com This fundamental action is believed to underpin its broad anti-parasitic and anti-viral activities. benthamopen.comqeios.com

More recent and specific in vivo mechanistic studies have elucidated a distinct mechanism for this compound's anti-cancer effects. In a lung cancer xenograft model, the compound was found to exert its antitumor activity by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govtandfonline.com This was confirmed in animal systems where tumor tissues from mice treated with this compound showed modulation of key proteins involved in this pathway. nih.gov The study identified the transcription factor NRF2 as a key target. nih.govtandfonline.com By inhibiting NRF2, this compound leads to the downregulation of downstream antioxidant proteins, such as GPX4 and SLC7A11, which sensitizes cancer cells to ferroptosis. tandfonline.com This research provides direct in vivo evidence for a specific anti-cancer mechanism beyond general protein synthesis inhibition. nih.govtandfonline.com

Pharmacodynamic biomarkers are crucial for demonstrating that a compound is engaging its target and eliciting a biological response in in vivo systems. pharmaron.com For this compound, distinct biomarkers have been utilized in preclinical models to confirm its activity.

In anti-infective models, the most direct pharmacodynamic biomarkers are measurements of viral load. medchemexpress.commedchemexpress.cn A significant decrease in viral RNA or specific viral proteins (like ZIKV NS1) in serum or tissues following treatment provides clear evidence of the drug's antiviral effect. medchemexpress.commedchemexpress.cn

In the context of its anti-tumor activity, researchers have used the expression levels of key proteins within the targeted ferroptosis pathway as pharmacodynamic biomarkers. tandfonline.com In tumor tissues collected from xenograft mouse models, the expression of NRF2 and its downstream targets, including the antioxidant proteins GPX4 and SLC7A11, were measured. tandfonline.com The observed downregulation of these proteins in treated animals confirmed that this compound was engaging its target and activating the ferroptosis mechanism in vivo. tandfonline.com Additionally, proteins involved in iron transport, such as SLC40A1, were also assessed to confirm the induction of iron overload in the cells, further substantiating the mechanism. tandfonline.com

CompoundPreclinical Model TypePharmacodynamic BiomarkerObserved Change in BiomarkerCitations
This compound (Cephaeline)Anti-Infective (ZIKV)Serum Viral Load (RNA)Decreased medchemexpress.commedchemexpress.cn
This compound (Cephaeline)Anti-Infective (ZIKV)NS1 Viral ProteinDecreased medchemexpress.commedchemexpress.cn
This compound (Cephaeline)Anti-Tumor (Lung Cancer)NRF2 Protein ExpressionDecreased tandfonline.com
This compound (Cephaeline)Anti-Tumor (Lung Cancer)GPX4 Protein ExpressionDecreased tandfonline.com
This compound (Cephaeline)Anti-Tumor (Lung Cancer)SLC7A11 Protein ExpressionDecreased tandfonline.com
This compound (Cephaeline)Anti-Tumor (Lung Cancer)SLC40A1 Protein ExpressionDecreased tandfonline.com

V. Structure Activity Relationship Sar Studies of Desmethylemetine and Its Analogues

Elucidation of Key Structural Features for Biological Activity

Research into the SAR of emetine (B1671215) and its analogues has identified several critical structural features that dictate their biological activity, including protein synthesis inhibition and cytotoxicity researchgate.netnih.gov. A paramount finding is the importance of the N-2' position within the isoquinoline (B145761) ring system. The presence of a secondary amine at this position is considered essential for the high cytotoxicity and protein synthesis inhibitory activity observed in emetine and its related compounds researchgate.netnih.gov. This functional group is believed to be involved in crucial hydrogen bonding interactions with biological targets nih.gov.

Furthermore, studies suggest that the tricyclic system (comprising rings A, B, and C) and the specific region connecting these rings are also vital for the molecule's biological engagement nih.gov. While desmethylemetine itself is a direct analogue of emetine, understanding these core structural requirements provides a foundation for evaluating its activity and that of its derivatives.

Impact of Stereochemistry on Activity

Stereochemistry plays a pivotal role in drug action, as enantiomers (mirror-image isomers) of a chiral molecule can exhibit significantly different pharmacological activities, potencies, selectivities, metabolic pathways, and toxicological profiles slideshare.netnih.govslideshare.net. Emetine, and by extension this compound, possesses multiple chiral centers, contributing to its complex stereochemical landscape acs.org. Biological systems, being inherently chiral, often display stereoselective interactions with drug molecules, meaning they can distinguish between different stereoisomers slideshare.net.

The precise three-dimensional arrangement of atoms in a chiral molecule influences its binding affinity to biological targets such as receptors and enzymes slideshare.netnih.gov. Consequently, the specific stereoisomers of this compound or its analogues may exhibit varying degrees of efficacy or even different types of biological effects nih.govslideshare.netnih.gov. For instance, in other amino alcohol antimalarial agents, the stereochemistry of the molecule, particularly the amine portion and aromatic structure, significantly impacts antimalarial activity nih.gov. Therefore, controlling and understanding the stereochemistry of this compound derivatives is a critical aspect of SAR studies aimed at optimizing therapeutic potential.

Modifications at Specific Positions and their Effect on Target Engagement

Chemical modifications at specific positions of the emetine scaffold have been explored to modulate its biological activity and potentially reduce associated toxicities. As highlighted, the N-2' position has been a primary site for derivatization nih.gov. Studies involving modifications at this position, such as the introduction of thiourea (B124793), urea, sulfonamide, dithiocarbamate, and carbamate (B1207046) functionalities, generally resulted in analogs with reduced cytotoxicity compared to the parent compound, emetine nih.gov.

For example, N-methylemetine and O-methylpsychotrine showed a significant loss of protein synthesis inhibitory activity, suggesting the importance of the free hydrogen on the secondary amine at the N-2' position for specific target interactions nih.gov. Further exploration of thiourea derivatives at the N-2' position revealed that compound 6, featuring a chlorine atom at the para position of the thiourea moiety, demonstrated the most potent activity among the tested thiourea analogues in prostate cancer cell lines nih.gov. These modifications underscore how alterations at specific sites can profoundly influence a compound's biological profile and its engagement with cellular targets.

Vi. Pharmacokinetics and Metabolic Fate of Desmethylemetine in Non Human Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound in preclinical animal models is fundamental to predicting its behavior in vivo and extrapolating potential human responses europa.eueuropeanreview.orgescholarship.org. Studies in rodent models, particularly rats, are commonly employed to gather this crucial data cam.ac.ukresearchgate.netbasinc.com. These studies typically involve administering the compound via oral (p.o.) or intravenous (i.v.) routes to assess how it is absorbed into the bloodstream, distributed to various tissues, metabolized into other compounds, and ultimately eliminated from the body europeanreview.org.

While specific comprehensive ADME studies for Desmethylemetine itself are not extensively detailed in the available scientific literature, data from related compounds provide insights. For instance, studies on AZD7903 in rats have characterized its pharmacokinetic properties nih.gov. This research indicated that the compound was well absorbed, with oral bioavailability (F%) reported as 98% in male rats and 76% in female rats. The compound exhibited low plasma clearance (CL) of 0.14 L/h/kg in males and 0.03 L/h/kg in females, along with a low-to-intermediate volume of distribution at steady state (Vdss) of 0.7 L/kg nih.gov. Significant sex-based differences in metabolic pathways and rates were observed, which consequently influenced the pharmacokinetic parameters nih.gov. Excretion of AZD7903 and its metabolites was primarily via feces, with a notable portion of radioactivity recovered in the feces of bile-duct cannulated animals, suggesting biliary excretion as a significant elimination route nih.gov.

Table 6.1.1: Key Pharmacokinetic Parameters of AZD7903 in Rats

ParameterMale RatsFemale Rats
Oral Bioavailability (F%)9876
Plasma Clearance (CL) (L/h/kg)0.140.03
Volume of Distribution (Vdss) (L/kg)0.70.7
Primary Excretion RouteFeces (Parent + Metabolites)Feces (Parent + Metabolites)

Note: The data presented in this table pertains to AZD7903, a compound studied in rats, and is provided for illustrative purposes as related pharmacokinetic information. Direct quantitative ADME data specifically for this compound in animal models may vary.

Identification of Major Metabolic Pathways and Metabolites

The precise identification of major metabolic pathways and specific metabolites for this compound in preclinical species is not extensively documented in the provided search results. Generally, xenobiotics undergo biotransformation through Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, which modify the parent compound to facilitate its excretion research-solution.commdpi.comqsartoolbox.org.

One study investigating a related compound in rats noted the presence of the parent compound and "two minor metabolic products" in fecal excretion nih.gov. However, the chemical structures of these potential metabolites were not elucidated in the provided text. General metabolic transformations for drug-like molecules can include processes such as N-demethylation, O-demethylation, and hydroxylation nih.gov. Without specific studies detailing the biotransformation of this compound, its primary metabolic routes and resulting metabolites remain largely uncharacterized based on the current information.

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450)

The Cytochrome P450 (CYP) enzyme superfamily plays a pivotal role in the Phase I metabolism of a vast array of endogenous and exogenous compounds, including pharmaceuticals nih.govwikipedia.org. These enzymes are primarily located in the liver and are responsible for catalyzing oxidative reactions such as hydroxylation, N-dealkylation, and O-dealkylation nih.govmdpi.com.

Research has indicated a potential involvement of specific CYP enzymes in the metabolism of this compound. One source specifically links this compound to "Carapichea P-450 CYP-2D6 3A4" cvmh.fr. This suggests that this compound may be a substrate for, or interact with, the CYP2D6 and CYP3A4 isoforms. These enzymes are known for their broad substrate specificity and significant contribution to drug metabolism in many species, including humans nih.govnih.gov. Interactions with CYP enzymes can lead to drug-drug interactions, affecting the metabolic clearance of co-administered substances examine.comnih.govnih.govbiomolther.org.

Bioavailability in Preclinical Species

Bioavailability (F) quantifies the extent and rate at which an administered drug reaches the systemic circulation in an unchanged form europeanreview.orgresearchgate.net. Preclinical studies in animal models are essential for estimating bioavailability, which aids in predicting human pharmacokinetics and establishing appropriate dosage regimens cam.ac.uknih.govdiva-portal.org.

While direct quantitative bioavailability data specifically for this compound across various preclinical species is not explicitly provided in the examined literature, general principles and data from related compounds offer context. In rat models, oral bioavailability is influenced by a complex interplay of factors including physicochemical properties like solubility and lipophilicity, as well as absorption and metabolic processes nih.govarvinas.com. The prediction of oral bioavailability in rats is an active area of research, utilizing various in vitro assays, in silico modeling, and machine learning techniques cam.ac.uknih.gov.

As mentioned in Section 6.1, studies on the related compound AZD7903 reported oral bioavailability values in rats of 98% for males and 76% for females nih.gov. These figures illustrate the type of data generated in preclinical bioavailability assessments and highlight potential sex-dependent variations. However, specific bioavailability values for this compound in common preclinical species like rats or mice are not detailed in the provided search results.

Compound List:

this compound

AZD7903

Cephaeline (B23452)

Vii. Analytical Methodologies for Desmethylemetine Research

Quantitative Analysis in Biological Matrices (e.g., tissue, plasma, cellular extracts)

Quantitative analysis aims to determine the concentration of Desmethylemetine in biological samples. This often requires highly sensitive and selective methods due to the low concentrations that may be present and the complexity of biological matrices.

Chromatography-Based Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating this compound from other components within a biological sample before detection.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the quantitative analysis of this compound in biological fluids like plasma and serum nih.govchemisgroup.us. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure drawellanalytical.com. HPLC methods can be optimized for speed, resolution, and sensitivity, often employing reversed-phase columns (e.g., C18) nih.govnih.govrsc.org. The separation is typically followed by detection using UV-Vis or, more commonly, mass spectrometry drawellanalytical.commeasurlabs.com. HPLC requires sample preparation, such as protein precipitation or liquid-liquid extraction, to remove interfering substances and isolate the analyte slideshare.netnih.govnih.gov.

Gas Chromatography (GC): While less common for this compound compared to HPLC due to its molecular weight and potential for thermal degradation, GC can be employed for the analysis of volatile or semi-volatile compounds drawellanalytical.com. If used for this compound, it would likely require derivatization to increase volatility and thermal stability nih.gov. GC is typically coupled with Mass Spectrometry (GC-MS) for identification and quantification drawellanalytical.comnih.govnih.govresearchgate.net.

Mass Spectrometry-Based Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful detection technique that provides highly specific and sensitive measurements, often used in conjunction with chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS are the gold standard for quantitative analysis of this compound in biological matrices nih.govnih.goveuropeanpharmaceuticalreview.com. LC-MS/MS offers superior sensitivity and selectivity by employing a second stage of mass spectrometry to fragment and detect specific precursor and product ions nih.govcreative-proteomics.com. This allows for the precise quantification of this compound even in complex biological samples, minimizing matrix effects and interferences nih.govcreative-proteomics.comchromatographyonline.comnih.gov. Methods often involve Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification thermofisher.comturkjps.org. The validation of these methods is critical and typically follows guidelines such as ICH Q2(R1) europa.eueuropa.eu, assessing parameters like specificity, linearity, accuracy, precision, recovery, and stability nih.govnih.govturkjps.org.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a viable technique for quantitative analysis, particularly if this compound or its derivatives are sufficiently volatile drawellanalytical.comnih.gov. It separates compounds in the gas phase and then identifies them based on their mass-to-charge ratio and fragmentation patterns drawellanalytical.comnih.govnih.gov. GC-MS is often used in metabolomic studies for the profiling of small molecules nih.govnih.govresearchgate.net.

Sample Preparation and Extraction Methods from Biological Samples

Effective sample preparation is paramount to ensure the accurate and reliable quantification of this compound from complex biological matrices like plasma, tissue, or cellular extracts nih.govresearchgate.netbiotage.com. The primary goals are to isolate the analyte, remove interfering substances (matrix effects), and potentially concentrate it nih.govchromatographyonline.combiotage.com.

Protein Precipitation (PPT): A common and rapid method, PPT involves adding an organic solvent (e.g., acetonitrile) to the biological sample to precipitate proteins, which are then removed by centrifugation nih.govnih.govscielo.br. The supernatant containing this compound is then analyzed nih.govnih.gov.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent nih.govchromatographyonline.combiotage.com. The choice of solvent is critical for efficient extraction of this compound and minimization of matrix components nih.govchromatographyonline.com. Adjusting the pH of the aqueous phase can optimize the extraction of basic or acidic analytes chromatographyonline.com.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte, which is then eluted with a suitable solvent nih.govbiotage.com. SPE can offer cleaner extracts and higher recoveries compared to LLE, often leading to improved analytical sensitivity biotage.com. Various SPE formats, including cartridge-based and plate-based systems, are available nih.govbiotage.com.

Other Techniques: Other methods like Solid-Phase Microextraction (SPME), Matrix Solid-Phase Dispersion (MSPD), and Supercritical Fluid Extraction (SFE) are also employed for sample preparation, offering advantages such as reduced solvent consumption and fewer steps nih.govresearchgate.netbiotage.com.

Table 1: Overview of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantagesCommon Solvents/Materials
Protein Precipitation Denaturation and precipitation of proteins using organic solvents or acids.Rapid, simple, cost-effective.May not remove all interfering compounds, potential for analyte loss in precipitate.Acetonitrile, Methanol, Ethanol, Acids (e.g., formic acid).
Liquid-Liquid Extraction Partitioning of analyte between two immiscible liquid phases based on solubility.Effective for separating analytes from aqueous matrices, can concentrate analytes.Time-consuming, requires significant solvent volumes, potential for emulsion formation.Ethyl acetate, Dichloromethane, Hexane, Methyl tert-butyl ether.
Solid-Phase Extraction Selective retention of analyte on a solid sorbent, followed by elution with a different solvent.High selectivity, cleaner extracts, potential for analyte concentration, can be automated.Can be more complex and time-consuming than PPT, requires method development, potential for sorbent variability.Various sorbent chemistries (e.g., C18, silica, ion-exchange), Elution solvents (e.g., methanol, acetonitrile).
Solid-Phase Microextraction Extraction of analyte from a sample matrix onto a coated fiber.Solvent-free, rapid, suitable for trace analysis.Fiber sensitivity and stability can be issues, limited sample capacity.Coated fibers (e.g., PDMS, DVB).

Qualitative Analysis for Metabolite Identification

Qualitative analysis focuses on identifying the presence and structure of this compound and its potential metabolites. This is crucial for understanding metabolic pathways and identifying breakdown products.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): MS is the cornerstone of qualitative analysis for metabolite identification thermofisher.comnih.govijpras.combyjus.comresearchgate.net. By measuring the mass-to-charge ratio (m/z) of ions, MS can provide molecular weight information creative-proteomics.comthermofisher.compcc.eu. Tandem mass spectrometry (MS/MS) further enhances identification by fragmenting selected precursor ions and analyzing the resulting product ions nih.govthermofisher.comnih.govwaters.commdpi.com. This fragmentation pattern provides structural information, allowing for the elucidation of metabolite structures. Techniques like precursor ion scanning (PIS), neutral loss scanning (NLS), and product ion scanning are employed to detect and characterize metabolites waters.commdpi.com. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, enabling the determination of elemental composition and distinguishing isobaric compounds ijpras.comresearchgate.net.

Chromatography Coupled with Mass Spectrometry (LC-MS, GC-MS): The hyphenation of chromatography with MS (LC-MS, GC-MS) is essential for qualitative analysis drawellanalytical.comnih.govnih.goveuropeanpharmaceuticalreview.comijpras.com. LC-MS separates complex mixtures before MS analysis, reducing background noise and improving the quality of spectral data drawellanalytical.comnih.gov. This combination allows for the identification of this compound and its metabolites by correlating retention times with mass spectral data. Data processing techniques, including the use of spectral libraries and in silico tools, aid in the identification of unknown metabolites nih.govijpras.com.

Validation of Qualitative Methods: While the focus is on identification, the reliability of qualitative methods is also important. This involves ensuring specificity and the ability to distinguish the target analyte from other compounds in the matrix europa.euunodc.org.

Viii. Future Directions and Research Perspectives for Desmethylemetine

Advancements in Synthetic Approaches for Enhanced Selectivity

The synthesis of desmethylemetine and its derivatives offers a critical avenue for improving its therapeutic profile. Advances in synthetic chemistry can be leveraged to generate analogs with enhanced selectivity for specific biological targets, thereby potentially minimizing off-target effects and improving efficacy. Future research should focus on systematic structure-activity relationship (SAR) studies, involving the synthesis of diverse this compound analogs. These studies could explore targeted modifications at various molecular positions, aiming to optimize binding affinity and functional activity.

Key synthetic strategies to consider include:

Stereoselective Synthesis: Developing enantioselective synthetic routes to produce specific stereoisomers, as chirality often dictates biological activity and selectivity.

Functional Group Modifications: Introducing or altering functional groups to modulate physicochemical properties, target interactions, and metabolic stability. For instance, SAR studies on related compounds have shown that specific substitutions, such as mono-methyl or methyl substitutions, can significantly enhance potency scielo.brscielo.br.

Scaffold Diversification: Creating novel scaffolds based on the this compound core structure to explore a broader chemical space and identify compounds with superior therapeutic indices.

The development of more efficient and selective synthetic methodologies will be crucial for producing compound libraries necessary for comprehensive biological screening and lead optimization.

Table 8.1: Potential Synthetic Modifications and Their Impact on Selectivity

Modification StrategyRationalePotential Impact on Selectivity/EfficacyExample from Related Compounds (General Principle)
Stereoisomer Synthesis Chirality significantly influences receptor binding and biological activity.Improved target engagement, reduced off-target interactions, and potentially lower toxicity.Enantiomerically pure compounds often exhibit distinct pharmacological profiles compared to racemic mixtures.
Methylation/Demethylation Altering electronic and steric properties of the molecule.Can enhance potency and selectivity by optimizing interactions with target binding sites.Mono-methyl substitution has shown to enhance potency in coumarin (B35378) analogues scielo.brscielo.br.
Functional Group Addition/Alteration Modulating polarity, hydrogen bonding, and steric bulk.Can fine-tune interactions with specific protein residues, improving target selectivity and efficacy.Introduction of specific functional groups can alter binding affinity and pharmacokinetic properties.
Scaffold Modification Exploring novel chemical space around the core structure.Discovery of compounds with entirely new mechanisms of action or improved selectivity profiles.Designing analogs with varied ring systems or linker lengths to explore interactions with different biological targets.

Deeper Elucidation of Novel Molecular Targets and Pathways

While this compound and its close analog cephaeline (B23452) have demonstrated biological activities, including inhibition of HIV-1 reverse transcriptase scielo.brscielo.br, potential activity against Zika virus and Ebola virus scielo.br, and inhibition of certain cytochrome P450 isoforms bertin-bioreagent.com, a comprehensive understanding of its full spectrum of molecular targets and cellular pathways is still emerging. Future research should aim to systematically identify and validate novel molecular targets and pathways influenced by this compound.

This can be achieved through:

Omics Technologies: Employing transcriptomics, proteomics, and metabolomics to identify global cellular responses to this compound treatment, revealing previously unknown targets and pathways.

Biochemical Assays: Utilizing high-throughput screening and biochemical assays to systematically evaluate this compound's interactions with a wide array of enzymes, receptors, and signaling molecules. For instance, its potential as a kinase inhibitor has been noted researchgate.net.

Cellular Pathway Analysis: Investigating this compound's impact on key cellular processes such as cell signaling, apoptosis, cell cycle regulation, and protein synthesis.

Uncovering these novel targets and pathways is fundamental for understanding its therapeutic potential in various disease contexts and for guiding the development of more specific and effective therapeutic strategies.

Exploration of Combination Research Strategies

The exploration of combination therapies represents a promising frontier for enhancing the therapeutic efficacy of this compound. Synergistic effects, where the combined administration of two or more compounds yields a greater therapeutic outcome than the sum of their individual effects, are a well-documented phenomenon in drug discovery scielo.brscielo.br. Future research should investigate the potential of this compound in combination with other therapeutic agents.

This could involve:

Synergy Screening: Conducting systematic screens to identify compounds that exhibit synergistic activity with this compound against specific disease targets, such as viral replication or cancer cell proliferation.

Overcoming Resistance: Exploring combinations that may help overcome or prevent the development of resistance to this compound or other therapeutic agents.

Identifying effective combination strategies could unlock new therapeutic applications for this compound and improve patient outcomes by enhancing potency and potentially broadening its applicability across different disease states.

Development of Advanced Preclinical Models for Mechanistic Studies

The predictive accuracy of preclinical studies is heavily reliant on the models employed, and there is a continuous need for more sophisticated systems that better recapitulate human physiology and disease pathology nih.govthemarkfoundation.orgnih.gov. For this compound, future research should leverage and develop advanced preclinical models to facilitate detailed mechanistic studies and to improve the translation of findings to clinical settings.

Key advancements in preclinical modeling include:

Genetically Engineered Mouse (GEM) Models: These models allow for precise genetic modifications that can mimic specific human diseases, providing a genetically accurate platform for studying this compound's effects in a complex biological system themarkfoundation.orgnih.gov.

Patient-Derived Xenograft (PDX) Models: These models involve implanting human tumor tissue directly into immunocompromised mice, thereby retaining more of the original tumor's heterogeneity and microenvironment, offering a direct link to human biology themarkfoundation.orgnih.gov.

Organoids: Three-dimensional ex vivo cell culture systems derived from patient cells can mimic organ structure and function, enabling high-throughput screening and detailed mechanistic investigations under controlled conditions themarkfoundation.org.

Co-clinical Trial Designs: Integrating preclinical studies with early-phase clinical trials, where samples from patients in clinical trials are used to generate parallel preclinical models, can enhance the translational relevance of findings nih.gov.

The implementation of these advanced models will be critical for accurately assessing this compound's mechanism of action, identifying optimal therapeutic windows, and predicting clinical efficacy.

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers transformative potential for accelerating drug discovery and development, including research into compounds like this compound jddtonline.inforesearchgate.netmdpi.comarxiv.org. AI/ML can streamline various stages of the research process, from target identification to preclinical assessment.

Key applications of AI/ML in this compound research include:

Target Identification and Validation: Analyzing vast biological datasets (genomics, proteomics) to predict novel molecular targets or pathways that this compound might modulate.

Virtual Screening and De Novo Drug Design: Employing AI algorithms to screen large compound libraries for molecules with potential this compound-like activity or to design novel this compound analogs with optimized properties.

Synthesis Optimization: Using ML models to predict efficient and selective synthetic routes for this compound and its derivatives, potentially reducing synthesis time and cost jddtonline.inforesearchgate.net.

ADMET Property Prediction: Developing predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound analogs to prioritize compounds with favorable pharmacokinetic and safety profiles.

Data Analysis and Interpretation: Applying AI/ML to analyze complex data generated from high-throughput screening, preclinical studies, and clinical trials, thereby extracting deeper insights into mechanisms of action and therapeutic responses.

By leveraging AI/ML, researchers can significantly enhance the efficiency, accuracy, and speed of this compound research, paving the way for more rapid translation of scientific discoveries into potential therapeutic agents.

Q & A

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Fit data to a four-parameter logistic model (Hill equation): Y=Bottom+TopBottom1+10(LogEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC50} - X) \times \text{HillSlope}}}
  • Weighting : Apply 1/Y² weighting to heteroscedastic data.
  • Outlier handling : Use ROUT method (Q=1%) to exclude aberrant points.
    Report EC50 with 95% confidence intervals and compare curves via extra sum-of-squares F-test (GraphPad Prism) .

Q. How can researchers validate the specificity of antibodies used in this compound immunohistochemistry studies?

  • Answer : Perform three orthogonal validations:
  • Knockout validation : Test antibody reactivity in Cephaeline synthase-KO tissues (Western blot/IHC).
  • Competitive inhibition : Pre-incubate antibody with 10x molar excess of this compound-BSA conjugate; signal reduction >80% confirms specificity.
  • Mass spectrometry correlation : Laser-capture microdissected regions showing positive IHC must contain this compound (LC-MS/MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.